N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Anti-inflammatory In vivo pharmacology Quinolinone-3-carboxamide

N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 151449-78-4; MFCD00629253) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, a privileged medicinal chemistry scaffold that includes the clinically studied immunomodulators Roquinimex (Linomide), Tasquinimod, and Laquinimod. The compound is distinguished from these clinical candidates by its 2-aminophenyl amide substituent and N1-methylation pattern, which confer a distinct pharmacological fingerprint centered on potent in vivo anti-inflammatory activity rather than immunomodulation.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 151449-78-4
Cat. No. B586412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS151449-78-4
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O
InChIInChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22)
InChIKeyVHGBPFRMNBEDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 151449-78-4): Procurement-Relevant Identity and Class Context


N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 151449-78-4; MFCD00629253) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, a privileged medicinal chemistry scaffold that includes the clinically studied immunomodulators Roquinimex (Linomide), Tasquinimod, and Laquinimod [1]. The compound is distinguished from these clinical candidates by its 2-aminophenyl amide substituent and N1-methylation pattern, which confer a distinct pharmacological fingerprint centered on potent in vivo anti-inflammatory activity rather than immunomodulation [1]. Its molecular formula is C17H15N3O3 (MW 309.32 g/mol), and it is commercially available at purities ≥95% from multiple specialty chemical suppliers .

Why N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Replaced by Other Quinoline-3-Carboxamides: Structural Determinants of Activity


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide chemotype, minor structural modifications produce large-magnitude differences in anti-inflammatory potency that preclude generic substitution. The N1-methyl versus N1-phenyl substitution, the position of the aniline amino group (ortho vs. para), and the choice of diamine linker all critically modulate in vivo efficacy [1]. In the same standardized carrageenin-induced rat paw edema model, the ortho-aminophenyl derivative (compound 9) achieved 85.3% inhibition, while the para-aminophenyl regioisomer (compound 11) reached only 69.5%, and the N1-phenyl analog (compound 4) dropped to 37.1%—a greater than 2-fold activity range driven purely by substitution pattern [1]. These steep structure–activity relationships mean that even structurally adjacent analogs cannot be assumed interchangeable for biological studies or preclinical lead optimization.

Quantitative Differentiation Evidence for N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 151449-78-4) Versus Closest Analogs


In Vivo Anti-Inflammatory Potency: Compound 9 vs. Indomethacin in Carrageenin-Induced Rat Paw Edema

In the carrageenin-induced rat paw edema model, the target compound (designated compound 9) produced 85.3% inhibition of edema at a dose of 0.01 mmol/kg body weight, representing the highest efficacy among all 15 quinolinone derivatives tested in the series [1]. The reference NSAID indomethacin, tested at an equivalent concentration, achieved only 47% inhibition [1]. This establishes a 1.81-fold superior efficacy for compound 9 over the clinical gold-standard comparator in this functional in vivo inflammation model.

Anti-inflammatory In vivo pharmacology Quinolinone-3-carboxamide

Regioisomeric Specificity: 2-Aminophenyl vs. 4-Aminophenyl Substitution Pattern

Within the same paper's congeneric series, the regioisomeric pair directly isolates the effect of aniline amino group position. The target compound (compound 9), bearing the 2-aminophenyl (ortho) substituent, achieved 85.3% CPE inhibition, whereas its 4-aminophenyl (para) counterpart (compound 11) produced only 69.5% inhibition under identical experimental conditions [1]. This represents a 15.8 percentage-point advantage for the ortho-substituted isomer, attributed to the intramolecular hydrogen-bonding network between the ortho-NH₂ and the amide carbonyl, which stabilizes the bioactive conformation [1].

Structure-activity relationship Regioisomer comparison Anti-inflammatory

N1-Substitution Effect: N1-Methyl (Compound 9) vs. N1-Phenyl (Compound 10) Quinolinone Scaffold

Comparison of compound 9 (N1-methyl) with compound 10 (N1-phenyl), both sharing the 2-aminophenyl amide motif, reveals the impact of the quinolinone N1 substituent. Compound 9 exhibited 85.3% CPE inhibition, while compound 10 achieved only 48.5% inhibition [1]. The N1-methyl derivative is thus 1.76-fold more efficacious, indicating that the smaller methyl substituent at N1 is strongly preferred over the bulkier phenyl group for in vivo anti-inflammatory activity in this scaffold [1].

Scaffold optimization N1-substitution Anti-inflammatory SAR

Differentiation from Clinical Quinoline-3-Carboxamides (Roquinimex / Linomide Class): Anti-Inflammatory vs. Immunomodulatory Mechanism

The clinical-stage quinoline-3-carboxamides Roquinimex (Linomide), Tasquinimod, and Laquinimod act primarily as immunomodulators and angiogenesis inhibitors [1][2]. In contrast, the target compound (compound 9) was explicitly designed and validated as a direct-acting anti-inflammatory and antioxidant agent, with demonstrated in vivo suppression of carrageenin-induced edema (85.3% inhibition) and in vitro radical-scavenging activity [1]. This differentiates the compound from the Linomide class by its primary pharmacology: acute anti-inflammatory action rather than chronic immunomodulation, making it mechanistically unsuitable for substitution in immunomodulatory screening cascades and vice versa.

Mechanism of action Immunomodulation Quinoline-3-carboxamide class comparison

Physicochemical and Purity Specifications: Benchmarking Against Commercial Availability

The target compound is commercially available from multiple suppliers at defined purity levels (typically ≥95% by HPLC) with documented physicochemical properties including logP ~0.90, 3 H-bond donors, and 4 H-bond acceptors . The MDL number MFCD00629253 provides a unique identifier for unambiguous procurement across vendor catalogs . Competing analogs such as compound 11 (the 4-aminophenyl regioisomer) and compound 10 (the N1-phenyl analog) are custom synthesis items not routinely stocked, meaning the target compound offers a distinct supply-chain advantage for reproducible research.

Quality control Purity specification Physicochemical properties

Optimal Research and Preclinical Application Scenarios for N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 151449-78-4)


In Vivo Acute Inflammation Model Studies Requiring a Non-NSAID Quinolinone Tool Compound

The compound is ideally suited as a positive control or lead compound in carrageenin-induced rodent paw edema models and other acute inflammation paradigms, where its 85.3% inhibition at 0.01 mmol/kg exceeds indomethacin's 47% efficacy in the same model [1]. Its non-NSAID quinolinone scaffold avoids confounding cyclooxygenase pathway effects typical of indomethacin and other NSAIDs, enabling cleaner mechanistic dissection of alternative anti-inflammatory pathways [1].

Structure–Activity Relationship (SAR) Studies on Quinolinone-3-Carboxamide Anti-Inflammatory Agents

This compound serves as the optimal reference standard for SAR exploration around the 2-aminophenyl quinolinone-3-carboxamide chemotype, with well-characterized comparator data against the 4-aminophenyl regioisomer (compound 11, 69.5% CPE), N1-phenyl analog (compound 10, 48.5% CPE), and N1-H/unsubstituted congeners (compounds 3 and 4, 72.4–37.1% CPE range) [1]. The steep activity gradient across this congeneric series provides a high-resolution SAR map for medicinal chemistry optimization.

Bifunctional Antioxidant–Anti-Inflammatory Agent Discovery and Lead Optimization

As part of a rationally designed series of bifunctional agents combining radical-scavenging and anti-inflammatory activities, compound 9 represents the most in vivo-active member of the Detsi et al. series [1]. It is appropriate for use as a benchmark in screening cascades aimed at identifying compounds with dual antioxidant and anti-inflammatory properties, particularly in disease models where oxidative stress and inflammation are comorbid drivers (e.g., rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation) [1].

Chemical Biology Probe for Studying the Role of Ortho-Aminophenyl Motifs in Quinolinone Target Engagement

The 2-aminophenyl amide substructure—featuring an intramolecular hydrogen bond between the ortho-NH₂ and the amide carbonyl—stabilizes a specific bioactive conformation that is absent in the 4-aminophenyl or unsubstituted phenyl analogs [1]. This compound can be deployed as a chemical probe to interrogate the conformational requirements for target binding in the quinolinone-3-carboxamide pharmacophore, facilitating rational design of conformationally constrained analogs.

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